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Compound of Interest

Compound Name: Cyp51-IN-19

Cat. No.: B15563336 Get Quote

A comprehensive search of publicly available scientific literature and patent databases has

yielded no specific information on a compound designated "Cyp51-IN-19." This suggests that

"Cyp51-IN-19" may be an internal codename for a compound that has not yet been publicly

disclosed, a misnomer, or a compound that is not yet characterized in published literature.

Therefore, a specific in-depth technical guide on the structure-activity relationship (SAR) of

Cyp51-IN-19 cannot be provided at this time.

While the requested guide on this specific inhibitor is not feasible, this document will serve as a

comprehensive overview of the principles of structure-activity relationships for inhibitors of

Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase. This enzyme is a

critical target for antifungal and antiparasitic drugs, and extensive research has elucidated key

SAR principles for its inhibition. This guide will be valuable for researchers, scientists, and drug

development professionals working in this area.

Understanding the Target: CYP51
CYP51 is a heme-containing monooxygenase that plays a crucial role in the biosynthesis of

sterols, such as ergosterol in fungi and cholesterol in mammals.[1][2] By catalyzing the

oxidative removal of the 14α-methyl group from sterol precursors, CYP51 is essential for

maintaining the integrity and function of cell membranes.[1][2] Inhibition of CYP51 disrupts

sterol production, leading to the accumulation of toxic sterol intermediates and ultimately cell

death, making it an attractive target for antimicrobial drug development.[3]
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The catalytic reaction of CYP51 involves three successive steps, each requiring a molecule of

oxygen and two electrons, typically supplied by NADPH-cytochrome P450 reductase. The

enzyme first hydroxylates the 14α-methyl group, which is then oxidized to an aldehyde, and

finally the C-C bond is cleaved to release formic acid and generate a Δ14-15 double bond in

the sterol backbone.

General Principles of CYP51 Inhibitor SAR
The vast majority of clinically used CYP51 inhibitors belong to the azole class, which are

characterized by a nitrogen-containing five-membered heterocyclic ring (imidazole or triazole).

The SAR of these and other CYP51 inhibitors can be broadly understood by considering their

interactions with the enzyme's active site.

A key interaction for azole antifungals is the coordination of the N3 or N4 atom of the azole ring

to the heme iron atom in the CYP51 active site. This coordination bond is crucial for potent

inhibition. Beyond this core interaction, the various substituents on the azole scaffold explore

different regions of the active site, contributing to potency, selectivity, and pharmacokinetic

properties.

Key Structural Features and Their Impact on Activity:
The Azole Headgroup: As mentioned, an imidazole or triazole ring is a common feature, with

one of the nitrogen atoms coordinating to the heme iron.

The "Backbone" or "Linker": This portion of the molecule connects the azole headgroup to

other lipophilic moieties. Its length, rigidity, and chemical nature are critical for optimal

positioning within the active site.

Lipophilic Moieties: These groups, often aromatic or halogenated aromatic rings, occupy

hydrophobic pockets within the active site, contributing significantly to binding affinity.

Structure-based drug design has been instrumental in optimizing these interactions.

Experimental Protocols for Characterizing CYP51
Inhibitors
The evaluation of the SAR of novel CYP51 inhibitors relies on a battery of in vitro and cell-

based assays.
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CYP51 Reconstitution Assay
This in vitro assay directly measures the enzymatic activity of purified, recombinant CYP51.

Methodology:

Protein Expression and Purification: Recombinant CYP51 and its redox partner, NADPH-

cytochrome P450 reductase, are expressed (e.g., in E. coli) and purified.

Reconstitution: The purified CYP51 and reductase are combined with lipids (e.g., L-α-

dilauroyl-sn-glycero-3-phosphocholine) to form a functional enzymatic system.

Inhibition Assay: The reconstituted enzyme is incubated with a known concentration of the

substrate (e.g., lanosterol) and varying concentrations of the test inhibitor.

Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH. After

a defined incubation period, the reaction is stopped, typically by the addition of an organic

solvent.

Product Analysis: The sterol products are extracted and analyzed by methods such as HPLC

or GC-MS to quantify the conversion of substrate to product. The concentration of inhibitor

that causes 50% inhibition of enzyme activity (IC50) is then determined.

Spectral Binding Assays
These assays measure the direct binding of an inhibitor to the CYP51 active site by observing

changes in the heme's spectral properties.

Methodology:

Protein Preparation: Purified CYP51 is prepared in a suitable buffer.

Spectrophotometric Titration: The absorbance spectrum of the CYP51 solution is recorded.

Aliquots of the inhibitor solution are then added sequentially, and the spectrum is recorded

after each addition.

Data Analysis: The binding of an inhibitor to the heme iron induces a characteristic spectral

shift. For azoles, this is typically a "Type II" shift, with a peak around 425-430 nm and a
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trough around 390-410 nm. The magnitude of this spectral change is plotted against the

inhibitor concentration to determine the dissociation constant (Kd).

Visualizing Experimental Workflows and
Relationships
The following diagrams, generated using the DOT language, illustrate key concepts and

workflows in CYP51 inhibitor research.
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Caption: Workflow for the evaluation of CYP51 inhibitors.
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Caption: The iterative cycle of SAR-driven drug discovery.

Conclusion and Future Directions
While the specific structure-activity relationship of "Cyp51-IN-19" remains elusive due to the

lack of public information, the broader principles governing the inhibition of CYP51 are well-

established. The development of novel CYP51 inhibitors continues to be an active area of

research, driven by the need for new antifungal and antiparasitic agents with improved efficacy,

selectivity, and resistance profiles. Future research will likely focus on exploring non-azole

scaffolds, leveraging computational methods for rational design, and further elucidating the

structural basis for inhibitor binding to CYP51 from different species. This will enable the

development of next-generation therapies targeting this crucial enzyme.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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